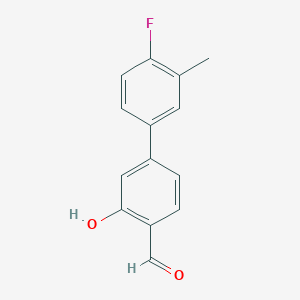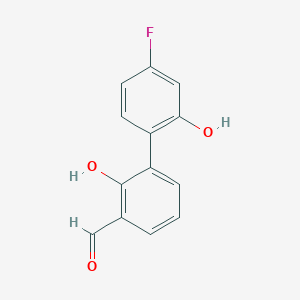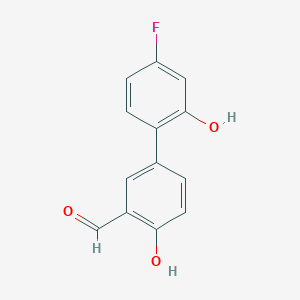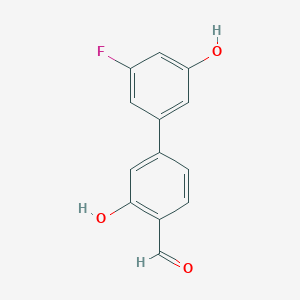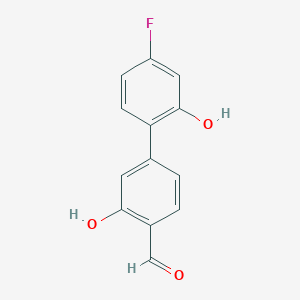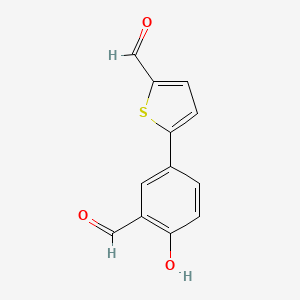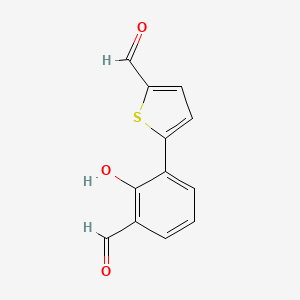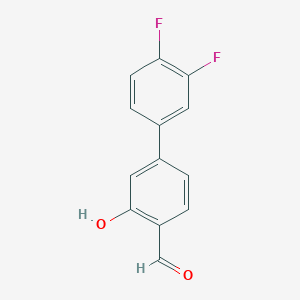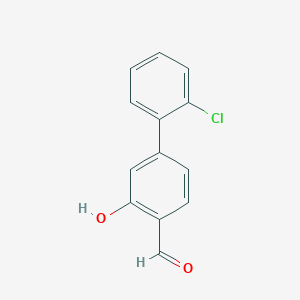
5-(2-Chlorophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorophenyl)-2-formylphenol, 95% (5-CPF-95) is a synthetic compound that has been used in a wide range of scientific research applications. It is a type of phenol derivative, which is a class of organic compounds that are characterized by a hydroxyl group attached to an aromatic hydrocarbon group. 5-CPF-95 has been used as a reagent in organic synthesis, as a chromogenic substrate for the detection of enzymes, and as a ligand for the binding of proteins and other molecules.
科学的研究の応用
5-(2-Chlorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a chromogenic substrate for the detection of enzymes, and as a ligand for the binding of proteins and other molecules. It has also been used in the study of the structure and function of proteins, in the study of the biochemistry of cells, and in the study of the biochemical pathways of certain diseases.
作用機序
The mechanism of action of 5-(2-Chlorophenyl)-2-formylphenol, 95% is not fully understood. It is believed that the compound binds to certain proteins, enzymes, and other molecules, resulting in a change in their structure and function. This binding can result in the inhibition or activation of certain biochemical pathways, which can lead to changes in the biochemical and physiological processes of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chlorophenyl)-2-formylphenol, 95% are not fully understood. The compound has been shown to inhibit the activity of certain enzymes, and it has been shown to bind to certain proteins and other molecules. This binding can result in changes in the biochemical and physiological processes of cells. For example, 5-(2-Chlorophenyl)-2-formylphenol, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids, which can lead to changes in the levels of these molecules in cells.
実験室実験の利点と制限
5-(2-Chlorophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic and has low volatility, making it suitable for use in a wide range of laboratory conditions. However, the compound has several limitations. It is not very soluble in water, and it can be difficult to purify. Additionally, it can be difficult to control the concentration of the compound in a solution, as it is not very soluble in water.
将来の方向性
There are several potential future directions for the use of 5-(2-Chlorophenyl)-2-formylphenol, 95% in scientific research. The compound could be used to study the biochemical pathways of certain diseases, such as cancer and diabetes, as well as to study the structure and function of proteins. Additionally, the compound could be used to develop new drugs and therapies for these diseases. Additionally, 5-(2-Chlorophenyl)-2-formylphenol, 95% could be used to develop new methods of detecting and diagnosing diseases, as well as to develop new methods of drug delivery. Finally, the compound could be used to develop new methods of organic synthesis.
合成法
5-(2-Chlorophenyl)-2-formylphenol, 95% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chlorophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2-chloro-5-formylphenol, which is then further reacted with a base, such as sodium hydroxide or potassium hydroxide, to produce 5-(2-Chlorophenyl)-2-formylphenol, 95%. The reaction is typically carried out at temperatures ranging from 25-50°C and is usually completed within 1-2 hours.
特性
IUPAC Name |
4-(2-chlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQGSNNOVSQBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685118 |
Source


|
| Record name | 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-2-formylphenol | |
CAS RN |
1261930-26-0 |
Source


|
| Record name | 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




